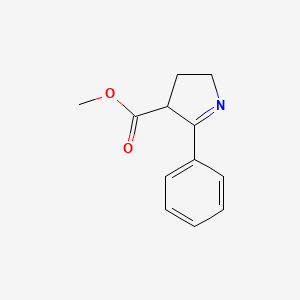
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Another method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and provides good to excellent yields of the desired pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into different pyrrole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-3-carboxylic acids, while reduction can produce various reduced pyrrole derivatives.
科学研究应用
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester involves its interaction with various molecular targets and pathways. The specific mechanisms depend on the context of its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The detailed molecular pathways are still under investigation and may vary based on the specific application.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- 2H-Pyrrole-5-carboxylic acid, 3,4-dihydro-, methyl ester
Uniqueness
2H-Pyrrole-4-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
101402-44-2 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
methyl 5-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI 键 |
KHHZGJAKDATSCL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCN=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















